molecular formula C17H17FN2O4 B5568266 4-fluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B5568266
M. Wt: 332.33 g/mol
InChI Key: QUGCFRTWLWBARF-VXLYETTFSA-N
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Description

4-fluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties Schiff bases are compounds containing a functional group that features a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, leading to the formation of the desired Schiff base compound. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. Its Schiff base structure allows it to act as a chelating agent, binding to metal ions and potentially inhibiting metalloprotein functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide

Uniqueness

4-fluoro-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which enhance its electron-donating properties and influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

4-fluoro-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-22-14-8-11(9-15(23-2)16(14)24-3)10-19-20-17(21)12-4-6-13(18)7-5-12/h4-10H,1-3H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGCFRTWLWBARF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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